Kaempferol 3-(2Gal-apiosylrobinobioside)

Description

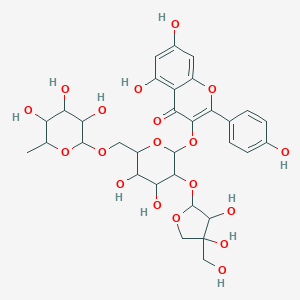

Kaempferol 3-(2Gal-apiosylrobinobioside) (KARGP) is a flavonol glycoside derived from kaempferol, a natural flavonoid with a hydroxylated aromatic backbone. Its structure includes a robinobioside moiety—a disaccharide composed of galactose (Gal) and apiose (Api)—attached to the C3 position of kaempferol via glycosidic linkages . This compound has been isolated from Anthyllis hermanniae and is notable for its complex glycosylation pattern, which influences its solubility, bioavailability, and bioactivity .

Properties

CAS No. |

132185-73-0 |

|---|---|

Molecular Formula |

C32H38O19 |

Molecular Weight |

726.6 g/mol |

IUPAC Name |

3-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C32H38O19/c1-11-19(37)22(40)24(42)29(47-11)45-8-17-20(38)23(41)27(51-31-28(43)32(44,9-33)10-46-31)30(49-17)50-26-21(39)18-15(36)6-14(35)7-16(18)48-25(26)12-2-4-13(34)5-3-12/h2-7,11,17,19-20,22-24,27-31,33-38,40-44H,8-10H2,1H3/t11-,17+,19-,20-,22+,23-,24+,27+,28-,29+,30-,31-,32+/m0/s1 |

InChI Key |

PXDYLXHBUIPSMK-MTLNCXRHSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(CO6)(CO)O)O)O)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@](CO6)(CO)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(CO6)(CO)O)O)O)O)O)O)O |

Synonyms |

kaempferol 3-O-(apiofuranosyl-(1'''-2'')-rhamnopyranosyl-(1''''-6''))-galactopyranoside |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The table below compares KARGP with key structurally related kaempferol glycosides:

Key Observations:

- Glycosylation Complexity: KARGP and kaempferol 3-sambubioside contain rare disaccharides (Gal-Api and Xyl-Glc, respectively), while rutinoside and astragalin have more common sugar moieties .

- Bioavailability : Smaller glycosides like astragalin are more water-soluble, whereas bulkier derivatives (e.g., KARGP) may exhibit lower absorption rates .

Antioxidant and Anti-Inflammatory Effects

- Astragalin : Demonstrated significant antioxidant activity in Morus alba leaves, attributed to free hydroxyl groups at C5 and C7 .

- Multiflorin A : Exhibits anti-inflammatory effects in licorice, likely due to acetyl group-mediated membrane permeability .

Metabolic Stability

- Acetylated or branched glycosides (e.g., Multiflorin A) resist enzymatic hydrolysis better than non-acetylated derivatives, prolonging their half-life in vivo .

- KARGP’s apiose-containing robinobioside may interact uniquely with gut microbiota, influencing its metabolic fate .

Quantification Challenges

- KARGP and other rare glycosides often lack commercial standards, requiring quantification via structurally similar compounds (e.g., kaempferol 3-O-rutinoside or astragalin) .

- Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for distinguishing between isomers (e.g., robinobioside vs. rutinoside) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.